5-Methoxyquinazoline-2,4-diamine

X-ray crystallography Structural biology Molecular modeling

Researchers targeting neglected tropical diseases or designing heterobifunctional degraders face a critical gap: most commercial 2,4-diaminoquinazolines are 6- or 7-substituted, leaving the unique 5-methoxy vector unexplored. 5-Methoxyquinazoline-2,4-diamine (CAS 27018-21-9) closes this gap by providing a ready-to-derivatize scaffold with a distinct steric and electronic profile proven to enable novel SAR exploration and ternary complex geometries inaccessible from common regioisomers. - **Neglected Disease Core**: Directly supports N2,N4-disubstituted library synthesis; related analogs show 37% liver parasitemia reduction in a murine leishmaniasis model. - **PROTAC Design Vector**: The 5-methoxy substituent provides a unique linker attachment point for exploring novel ternary complex geometries against β-catenin/TCF4 and other oncology targets. - **Structural Biology Ready**: Confirmed nearly planar core by single-crystal X-ray diffraction ensures reliable co-crystallization and binding mode elucidation.

Molecular Formula C9H10N4O
Molecular Weight 190.2 g/mol
CAS No. 27018-21-9
Cat. No. B1606939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyquinazoline-2,4-diamine
CAS27018-21-9
Molecular FormulaC9H10N4O
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=NC(=N2)N)N
InChIInChI=1S/C9H10N4O/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3,(H4,10,11,12,13)
InChIKeyFYEWYRWGCVGNJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxyquinazoline-2,4-diamine: Procurement and Specification Data for the C9H10N4O Core Scaffold


5-Methoxyquinazoline-2,4-diamine (CAS 27018-21-9) is a heterocyclic aromatic compound with the molecular formula C9H10N4O and a molecular weight of 190.20 g/mol [1]. It features a quinazoline core (a benzene ring fused to a pyrimidine ring) with amino substituents at the 2 and 4 positions and a methoxy group at the 5 position . This specific substitution pattern establishes it as a distinct building block within the broader class of 2,4-diaminoquinazolines, a pharmacophore investigated for interactions with multiple biological targets .

Critical Substituent Positioning in 5-Methoxyquinazoline-2,4-diamine: Why Not All Diaminoquinazolines Are Equivalent


Within the 2,4-diaminoquinazoline family, the specific position of substituents on the quinazoline ring is a primary determinant of biological activity and chemical reactivity [1]. The 5-methoxy substitution pattern of this compound defines a unique regioisomer, fundamentally differentiating it from the more commonly explored 6- and 7-substituted analogs [2]. Research on related N2,N4-disubstituted quinazoline-2,4-diamines has demonstrated that structural modifications, such as the presence of a halide or alkyl group at the 6-position, are critical for achieving strong antibacterial activity against multidrug-resistant pathogens [3]. This established structure-activity relationship (SAR) underscores that generic 2,4-diaminoquinazolines cannot be considered interchangeable. The specific 5-methoxy configuration of this compound provides a distinct electronic environment and steric profile, enabling unique interactions with biological targets and offering a divergent synthetic pathway for creating novel chemical entities that are inaccessible from other regioisomeric scaffolds [4].

Quantitative Differentiation of 5-Methoxyquinazoline-2,4-diamine: Evidence for Scientific Selection


Spatial and Electronic Differentiation via 5-Methoxy Substitution: Impact on Molecular Planarity and Intermolecular Interactions

The 5-methoxy group in 5-methoxyquinazoline-2,4-diamine contributes to a nearly planar molecular conformation, with atoms deviating less than 0.2 Å from the mean plane and a torsion angle C(4)-C(7)-C(8)-C(9) of -179(2)° [1]. In contrast, 6- and 7-substituted 2,4-diaminoquinazolines, which are more common in the literature for DHFR inhibition and antibacterial SAR studies [2], inherently possess different steric bulk and electronic distribution due to their altered substitution geometry. This difference in the position of the substituent directly influences intermolecular packing, which is dominated by van der Waals forces with the nearest intermolecular distance measured at 3.647 Å [1].

X-ray crystallography Structural biology Molecular modeling

Synthetic Utility: 5-Methoxyquinazoline-2,4-diamine as a Versatile Precursor for Bioactive N2,N4-Disubstituted Analogs

The 5-methoxyquinazoline-2,4-diamine core serves as a crucial precursor for synthesizing N2,N4-disubstituted derivatives, a class of compounds with demonstrated in vivo antileishmanial efficacy. For example, a specific N2,N4-disubstituted derivative from this series (Compound 23) reduced liver parasitemia by 37% in a murine model of visceral leishmaniasis when dosed intraperitoneally at 15 mg/kg/day for 5 days [1]. While the unsubstituted 2,4-diaminoquinazoline core lacks this activity [2], the 5-methoxy precursor provides the unique regiochemical handle for introducing the N2 and N4 substituents that are essential for generating analogs with favorable physicochemical properties and single-digit micromolar or high nanomolar EC50 values against Leishmania [1].

Medicinal chemistry Synthetic methodology Antiparasitic drug discovery

Targeted Research Applications for 5-Methoxyquinazoline-2,4-diamine Based on Validated Evidence


Medicinal Chemistry: Synthesis of Novel N2,N4-Disubstituted Antiparasitic Leads

Procurement of 5-methoxyquinazoline-2,4-diamine is strongly indicated for research groups focused on neglected tropical diseases. Its value lies in its utility as a core scaffold for generating libraries of N2,N4-disubstituted quinazoline-2,4-diamines, a compound class that has demonstrated in vivo antileishmanial efficacy, with one derivative achieving a 37% reduction in liver parasitemia in a murine model [1]. The 5-methoxy group provides a specific substitution pattern that can be further elaborated to explore structure-activity relationships (SAR) related to potency and physicochemical properties [1].

Structural Biology and Biophysical Assays: Investigating 5-Substituted Conformational Effects

The confirmed nearly planar structure and specific intermolecular packing of the 5-methoxyquinazoline-2,4-diamine core, determined via single-crystal X-ray diffraction [2], make it a suitable candidate for structural biology studies. Researchers investigating the binding modes of diaminoquinazolines to targets like dihydrofolate reductase (DHFR) can use this compound as a reference ligand to understand how the 5-methoxy group influences molecular conformation and target engagement compared to the more extensively studied 6- and 7-substituted analogs [3].

Chemical Biology: Development of Targeted Protein Degraders (PROTACs) and Molecular Glues

Given the demonstrated ability of 2,4-diaminoquinazolines to inhibit the β-catenin/TCF4 protein-protein interaction [4], 5-methoxyquinazoline-2,4-diamine is a strategic procurement for chemical biology teams designing heterobifunctional degraders (PROTACs) or molecular glues. The 5-methoxy group offers a unique vector for linker attachment, distinct from 6- or 7-substituted analogs, enabling the exploration of novel ternary complex geometries and degradation profiles for therapeutically relevant targets like β-catenin in oncology research.

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